molecular formula C11H15N3O3 B1465324 Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate CAS No. 1351686-65-1

Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate

Cat. No.: B1465324
CAS No.: 1351686-65-1
M. Wt: 237.25 g/mol
InChI Key: UVNOJNDPHUDCGS-UHFFFAOYSA-N
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Description

Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

PropertyValue
Molecular Formula C11_{11}H15_{15}N3_{3}O3_{3}
Molecular Weight 229.25 g/mol
CAS Number 1355217-85-4
Synonyms Methyl 1-(6-hydroxypyridazin-3-yl)piperidine-4-carboxylate

The compound features a piperidine ring connected to a pyridazinone moiety, which enhances its reactivity and potential for biological interaction.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. Studies have shown that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

Antioxidant Activity

The compound also demonstrates antioxidant activity, which is crucial for protecting cells from oxidative stress. This activity may contribute to its therapeutic effects against various diseases, including neurodegenerative disorders .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes and signaling pathways associated with inflammation and oxidative stress. Further research is needed to elucidate the exact mechanisms involved in these interactions .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds within the same chemical class. For instance:

  • Anti-inflammatory Effects : A study demonstrated that derivatives of the pyridazinone structure displayed significant inhibition of inflammatory markers in vitro, supporting the hypothesis that this compound might have similar effects.
  • Cytotoxicity Against Cancer Cells : Research on structurally related compounds has shown promising results in cytotoxicity against various cancer cell lines, indicating a potential role for this compound in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is useful:

Compound NameStructural FeaturesBiological Activity
1-Methyl-6-oxo-pyridazineLacks piperidine; simpler structureKnown for anti-inflammatory properties
1-Methyl-piperidine derivativeSimilar piperidine structure; different substitutionsPotential anti-cancer activity
6-Methyl-pyridazinoneDifferent ring structure; similar functional groupsVaries in reactivity and applications

This table highlights how variations in structure can lead to differing biological activities among compounds within the same class.

Properties

IUPAC Name

methyl 1-(6-oxo-1H-pyridazin-3-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-17-11(16)8-4-6-14(7-5-8)9-2-3-10(15)13-12-9/h2-3,8H,4-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNOJNDPHUDCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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